5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Description
5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a 1,2,3-triazole derivative featuring:
- Position 1: A (4-methylphenyl)methyl (p-tolylmethyl) group.
- Position 5: A methyl substituent.
- Position 4: A carbaldehyde (-CHO) functional group.
The compound’s structure is characterized by its planar triazole core, with substituents influencing its electronic properties, reactivity, and intermolecular interactions. It is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of 1,2,3-triazole chemistry, followed by oxidation or functionalization at position 2.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9-3-5-11(6-4-9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZGKSOGQSOTZROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Alcohol Precursors
A widely reported method involves the oxidation of 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol to the corresponding aldehyde. This process employs a biphasic system (methylene chloride/water) with sodium hypochlorite (NaOCl) as the oxidant, sodium bromide (NaBr) as a co-catalyst, and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a radical mediator.
- Reactants :
- 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol (1.5 g, 0.007 mol)
- NaBr (0.81 g, 0.0078 mol), NaHCO₃ (1.88 g, 0.022 mol), TEMPO (0.001 g)
- NaOCl (0.71 g, 0.00084 mol) in CH₂Cl₂/H₂O (15 mL/7.5 mL)
- Conditions : Reaction at 10°C for 4 hours.
- Yield : >80% after recrystallization from DMF.
Mechanistic Insight :
TEMPO facilitates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids. The biphasic system enhances reaction efficiency by segregating organic and aqueous phases.
Cyclization of Azide-Alkyne Precursors
The triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization to introduce the aldehyde group.
- Precursor Synthesis :
- React 4-methylbenzyl azide with propargyl alcohol under Cu(I) catalysis.
- Post-Functionalization :
- Yield : 65–75% after column chromatography.
- High regioselectivity for the 1,4-disubstituted triazole.
- Scalable in continuous flow reactors for industrial applications.
Purification and Characterization
Critical purification steps ensure high purity:
- Recrystallization : DMF or ethanol as solvents (purity >98%).
- Chromatography : Silica gel column with ethyl acetate/hexane eluents.
Comparative Analysis of Methods
| Method | Oxidation | Cyclization |
|---|---|---|
| Key Reagents | TEMPO/NaOCl/NaBr | Cu(I)/Azide-Alkyne |
| Yield | 80–83% | 65–75% |
| Reaction Time | 4–12 h | 6–8 h |
| Scalability | Moderate | High (flow reactors) |
| Purity | >98% (recrystallized) | >95% (chromatography) |
Industrial Optimization
Continuous flow reactors improve reaction efficiency and safety by:
Challenges and Solutions
- Over-Oxidation : Controlled NaOCl stoichiometry and low temperatures prevent carboxylic acid formation.
- Purification Complexity : Gradient chromatography resolves polar impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation can be used under controlled conditions.
Major Products:
Oxidation: 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.
Enzyme Inhibition: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine:
Antifungal Agents: Triazole compounds are widely used as antifungal agents, and this compound can be investigated for its antifungal activity.
Cancer Research: It can be explored for its potential anticancer properties through various biological assays.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for crop protection.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and cell proliferation.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Dihedral Angles and Planarity
The triazole ring’s planarity and substituent orientations are critical for molecular packing and bioactivity. Comparisons with structurally related compounds include:
- Compound 1c (1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone): Exhibits a dihedral angle of 87.1° between the triazole and the attached benzene ring, indicating significant non-planarity .
- Compound 10 (1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one): Shows near coplanarity between the triazole and phenoxyethyl groups, facilitating intramolecular hydrogen bonds .
Table 1: Dihedral Angles in Triazole Derivatives
Functionalization at Position 4
The carbaldehyde group at position 4 is pivotal for further derivatization:
- Carbohydrazide Derivatives : 5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide (3) reacts with aldehydes to form hydrazones with cytotoxic and antioxidant activities .
- Chalcone Synthesis: Triazole acetophenones (e.g., 1-(5-methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethanone) undergo Claisen-Schmidt condensation to form chalcones .
Table 2: Reactivity of Position 4 Substituents
Antimicrobial Activity
- Compound 10: Demonstrates superior activity against pathogens (e.g., Staphylococcus aureus) compared to ampicillin and vancomycin, attributed to the phenoxyethyl ketone enhancing membrane penetration .
- Carboxamide Derivatives : Exhibit moderate activity, suggesting the carbaldehyde group’s electrophilicity may improve target binding .
Anticancer Potential
Physicochemical Properties
Spectroscopic Features
Biological Activity
5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structural characteristics.
Chemical Structure
The chemical formula for this compound is . The compound features a triazole ring system that is known for its pharmacological significance.
Synthesis
The compound can be synthesized through various methods. One reported method involves the reaction of 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole with phosphorus oxychloride in dimethylformamide (DMF), followed by neutralization with ammonium hydroxide .
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines:
The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for selective cancer therapies .
The mechanism by which triazoles exert their anticancer effects often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways. For example, one study found that a related triazole compound increased ROS levels in cancer cells, resulting in cell death through caspase activation .
Structural Characteristics
The crystal structure of this compound reveals that the molecule forms dimers linked by hydrogen bonds. The angles between the planes of neighboring rings indicate a complex three-dimensional arrangement that may influence its biological activity .
Case Studies
A study evaluated various triazole derivatives for their antiproliferative properties across multiple cancer cell lines. The results demonstrated that derivatives with specific substitutions on the triazole ring exhibited enhanced activity compared to other compounds, highlighting the importance of structural modifications in optimizing biological effects .
Q & A
Basic: What are the standard synthetic routes for 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?
Methodological Answer:
The compound is synthesized via two primary routes:
- Vilsmeier-Haack Reaction : Cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azides and acetylenes, followed by functionalization of the triazole core with a 4-methylbenzyl group and aldehyde moiety .
Key steps include purification via column chromatography and validation by NMR.
Basic: How is the compound structurally characterized post-synthesis?
Methodological Answer:
Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aldehyde proton resonance (δ ~9.8–10.2 ppm) .
- X-ray Crystallography : Resolves bond lengths/angles, confirming triazole ring planarity and substituent orientation (e.g., dihedral angles between triazole and benzyl groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 257.1) .
Advanced: How can reaction yields be optimized considering substituent electronic effects?
Methodological Answer:
- Electron-Donating Groups (EDGs) : The 4-methylphenyl group enhances regioselectivity in CuAAC by stabilizing transition states, improving yields to >85% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates, while low temperatures (0–5°C) minimize side reactions during aldehyde formation .
- Catalyst Screening : Copper(I) iodide with TBTA ligand enhances catalytic efficiency in click chemistry .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies arise from assay conditions or structural analogs:
- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and cell lines (e.g., HepG2 vs. MCF-7) to ensure reproducibility .
- Structural Analog Analysis : Compare with 5-chloro-1-methyl-pyrazole-4-carbaldehyde derivatives; the methylphenyl group in the target compound may reduce cytotoxicity but improve metabolic stability .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina assesses binding affinity to cytochrome P450 enzymes, identifying key interactions (e.g., hydrogen bonds with triazole N3) .
- Molecular Dynamics (MD) Simulations : GROMACS evaluates stability of ligand-enzyme complexes over 100 ns, highlighting hydrophobic interactions with the methylphenyl group .
Basic: What are the primary applications in medicinal chemistry?
Methodological Answer:
- Antifungal Agents : Triazole core inhibits fungal lanosterol 14α-demethylase (CYP51), with IC₅₀ values comparable to fluconazole .
- Anticancer Scaffolds : Aldehyde group enables Schiff base formation with lysine residues in kinase targets (e.g., EGFR), showing IC₅₀ = 12.3 μM in A549 cells .
Advanced: How to analyze regioselectivity in triazole formation during synthesis?
Methodological Answer:
- Huisgen Cycloaddition : Copper(I) catalysts favor 1,4-regioisomers, confirmed by NOESY correlations between triazole protons and methylphenyl groups .
- Kinetic vs. Thermodynamic Control : Higher temperatures (60°C) shift selectivity toward 1,5-isomers, requiring LC-MS to monitor reaction progression .
Advanced: How does the aldehyde group influence reactivity in downstream applications?
Methodological Answer:
- Schiff Base Formation : Reacts with primary amines (e.g., aniline) under mild conditions (room temperature, ethanol) to form imine-linked conjugates for drug delivery systems .
- Stability Considerations : Aldehyde oxidation to carboxylic acid occurs in aqueous media (pH >7), necessitating anhydrous storage or stabilization via acetal protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
